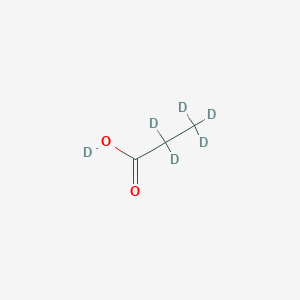

Propanoate de deutério 2,2,3,3,3-pentadeutérié

Vue d'ensemble

Description

Propionic acid-d6 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is a derivative of propanoic acid, where five hydrogen atoms are replaced by deuterium atoms. Deuterated compounds are often used in scientific research due to their unique properties, such as altered vibrational frequencies and kinetic isotope effects.

Applications De Recherche Scientifique

Propionic acid-d6 has a wide range of applications in scientific research:

Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its unique isotopic properties.

Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.

Industry: Utilized in the production of deuterated solvents and reagents for various industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Propionic acid-d6 can be synthesized through several methods. One common approach involves the deuteration of propanoic acid. This can be achieved by reacting propanoic acid with deuterium gas in the presence of a catalyst, such as palladium on carbon. The reaction typically occurs under high pressure and elevated temperatures to ensure complete deuteration.

Another method involves the use of deuterated reagents. For example, propanoic acid can be reacted with deuterated lithium aluminum deuteride to produce Propionic acid-d6. This reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of Propionic acid-d6 often involves large-scale deuteration processes. These processes utilize high-pressure reactors and specialized catalysts to achieve high yields of the deuterated compound. The use of deuterated solvents and reagents is also common in industrial settings to ensure the purity and consistency of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Propionic acid-d6 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to produce deuterated carbon dioxide and water.

Reduction: Reduction reactions can convert the compound into deuterated alcohols or alkanes.

Substitution: Propionic acid-d6 can participate in substitution reactions, where deuterium atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically carried out under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum deuteride or sodium borodeuteride are commonly used. These reactions often occur under anhydrous conditions to prevent hydrolysis.

Substitution: Substitution reactions can be facilitated by reagents such as halogens or organometallic compounds. These reactions may require specific solvents and temperatures to proceed efficiently.

Major Products

Oxidation: Deuterated carbon dioxide and water.

Reduction: Deuterated alcohols or alkanes.

Substitution: Various deuterated derivatives, depending on the substituent introduced.

Mécanisme D'action

The mechanism of action of Propionic acid-d6 is primarily influenced by the presence of deuterium atoms. Deuterium has a higher mass than hydrogen, which affects the vibrational frequencies of chemical bonds and can alter reaction kinetics. This isotope effect can lead to differences in reaction rates and product distributions compared to non-deuterated compounds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparaison Avec Des Composés Similaires

Propionic acid-d6 can be compared with other deuterated compounds, such as:

Deuterio 2,2,3,3-tetradeuteriopropanoate: Similar structure but with one less deuterium atom.

Deuterio 2,2,3,3,3-pentadeuteriobutanoate: Similar deuteration pattern but with an additional carbon atom in the chain.

Deuterio 2,2,3,3,3-pentadeuteriopropanol: An alcohol derivative with a similar deuteration pattern.

The uniqueness of Propionic acid-d6 lies in its specific deuteration pattern and the resulting isotopic effects, which can be leveraged in various scientific and industrial applications.

Activité Biologique

Propionic acid-d6 (C3H6O2, D 98atom) is a deuterated form of propionic acid, a short-chain fatty acid (SCFA) that plays significant roles in human metabolism and gut health. This article explores the biological activity of propionic acid-d6, focusing on its metabolic effects, neuroprotective properties, and implications for health.

Propionic acid-d6 is characterized by the following properties:

| Property | Value |

|---|---|

| IUPAC Name | Propanoic acid |

| CAS Number | 19448-61-4 |

| Molecular Formula | C3H6O2 |

| Deuteration | 98 atom percent |

Metabolism and Physiological Effects

Propionic acid is produced in the colon through the fermentation of dietary fibers by gut microbiota. It has been shown to influence various metabolic pathways:

- Gluconeogenesis : Propionic acid serves as a substrate for hepatic gluconeogenesis, converting to succinyl-CoA, which enhances endogenous glucose production. This effect may be mediated through increased norepinephrine and glucagon levels, suggesting potential benefits in managing obesity and type 2 diabetes .

- Fatty Acid Regulation : Studies indicate that propionic acid reduces fatty acid levels in the liver and plasma, potentially improving insulin sensitivity and reducing food intake .

- Immunomodulation : Propionic acid exhibits immunosuppressive actions, which may play a role in modulating inflammatory responses through pathways involving cyclooxygenase enzymes and G-protein coupled receptors .

Neuroprotective Properties

Recent research highlights the neuroprotective potential of propionic acid derivatives, including propionic acid-d6. Notable findings include:

- Oxidative Stress Protection : Propionic acid derivatives have demonstrated the ability to protect neuronal cells from oxidative stress-induced damage. For example, indole-3-propionic acid (IPA), a related compound, has shown significant neuroprotective effects against amyloid-beta-induced toxicity in neuronal cell lines .

- MAO-B Inhibition : Compounds derived from propionic acid exhibit inhibitory activity against monoamine oxidase B (MAO-B), an enzyme associated with neurodegenerative diseases. This inhibition can lead to reduced oxidative stress and improved neuronal survival under toxic conditions .

Study on Gut Microbiota and Cancer Treatment

A study investigated the association between SCFAs, including propionic acid-d6, and clinical responses to immune checkpoint inhibitors (nivolumab or pembrolizumab) in patients with solid tumors. The results indicated that higher levels of gut-derived SCFAs were correlated with improved treatment outcomes, suggesting a potential role for propionic acid in enhancing cancer therapy efficacy .

Propionic Acidemia

In cases of propionic acidemia, a rare inherited metabolic disorder, propionate accumulation becomes toxic to liver cells. Research has shown that this condition alters gene expression in neurons and glial cells by affecting histone acetylation, leading to neurodevelopmental issues . Understanding these mechanisms is critical for developing therapeutic strategies.

Propriétés

IUPAC Name |

deuterio 2,2,3,3,3-pentadeuteriopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2/c1-2-3(4)5/h2H2,1H3,(H,4,5)/i1D3,2D2/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBDQKXXYIPTUBI-WYMDYBCKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(=O)O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369134 | |

| Record name | Propanoic acid-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19448-61-4 | |

| Record name | Propanoic acid-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19448-61-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.